molecular formula C10H21NO B13287920 N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

Cat. No.: B13287920
M. Wt: 171.28 g/mol
InChI Key: YBBFARUHKVMGCY-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine is an organic compound with a complex structure that includes a cyclopentane ring substituted with a methoxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: This compound has a similar methoxypropyl group but differs in its acrylamide structure.

    4-amino-N-(3-methoxypropyl)benzenesulfonamide: Another compound with a methoxypropyl group, but with a different core structure.

Uniqueness

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine is unique due to its specific cyclopentane ring structure combined with the methoxypropyl and methyl substituents

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21NO/c1-9-5-3-6-10(9)11-7-4-8-12-2/h9-11H,3-8H2,1-2H3

InChI Key

YBBFARUHKVMGCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCCOC

Origin of Product

United States

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